5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an acetyloxy group, a phenyl group, and a carboxylic acid group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable precursor, such as a Grignard reagent followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the benzofuran ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products will depend on the nucleophile used.
Scientific Research Applications
5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another compound used in photochemotherapy.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness: 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, provides a site for further chemical modification, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-10(18)21-12-7-8-14-13(9-12)15(17(19)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJEAZBNAWTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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